Glyceric acid calcium dihydrate, D-

Catalog No.
S1938782
CAS No.
6000-41-5
M.F
C6H14CaO10
M. Wt
286.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceric acid calcium dihydrate, D-

CAS Number

6000-41-5

Product Name

Glyceric acid calcium dihydrate, D-

IUPAC Name

calcium;(2R)-2,3-dihydroxypropanoate;dihydrate

Molecular Formula

C6H14CaO10

Molecular Weight

286.25 g/mol

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1

InChI Key

OKEVQKKVYQHNFW-AKYROZSLSA-L

SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Isomeric SMILES

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2]

D-Glyceric acid calcium dihydrate is a salt formed by the reaction of D-glyceric acid (a type of sugar acid) with calcium hydroxide and containing two molecules of water (dihydrate). It is a chiral molecule, meaning it has a non-superimposable mirror image (L-enantiomer). This specific form, the D-enantiomer, is found naturally in some biological processes [].

The compound has applications in scientific research, particularly in electrocatalysis and organic synthesis [].


Molecular Structure Analysis

D-Glyceric acid calcium dihydrate has a linear molecular structure with the following key features [, ]:

  • A central three-carbon chain with a hydroxyl group (-OH) on each of the second and third carbons.
  • A carboxyl group (C=O-OH) at the first carbon.
  • A calcium ion (Ca+2) bound to both carboxylate groups of two D-glyceric acid molecules.
  • Two water molecules hydrogen-bonded to the calcium ion and potentially to the carboxylate groups.

The presence of multiple hydroxyl groups and the carboxylate group makes the molecule polar and able to form hydrogen bonds, influencing its solubility and interactions with other molecules.


Chemical Reactions Analysis

D-Glyceric acid calcium dihydrate can participate in various chemical reactions, including:

  • Synthesis: It can be prepared by reacting D-glyceric acid with calcium hydroxide in water, followed by crystallization to obtain the dihydrate form [].

Ca(OH)2 + 2C3H6O4 → Ca(C3H5O4)2 + 2H2O (Eq. 1)

  • Electrocatalysis: The compound can be used as an electrolyte in the electrocatalytic oxidation of glycerol, a process for converting glycerol into valuable chemicals []. The exact mechanism is still being investigated, but it's believed the calcium ion and the structure of the molecule play a role in facilitating the electron transfer reactions.
  • Organic Synthesis: D-Glyceric acid calcium dihydrate can serve as a precursor for synthesizing diacyl derivatives of glyceric acid. This involves reacting it with acyl chlorides (like palmitoyl chloride) to obtain specific diacylglycerols [].

Physical And Chemical Properties Analysis

  • Appearance: White powder or crystals [].
  • Melting point: Decomposes at around 134°C [].
  • Solubility: Soluble in water, slightly soluble in some organic solvents [].
  • Stability: Relatively stable under normal storage conditions but can decompose at high temperatures [].
  • Calcium source: As it contains calcium ions, it might be involved in calcium-dependent processes within cells.
  • Intermediate in metabolism: D-Glyceric acid is a metabolite in some pathways, and the calcium salt might play a role in its regulation or transport within cells.

Glycolysis Pathway

D-Glyceric acid is an intermediate metabolite in the glycolysis pathway, the primary process by which cells convert glucose into energy (ATP) . During glycolysis, D-glyceraldehyde 3-phosphate is converted to D-glycerate 1,3-bisphosphate, which is subsequently hydrolyzed to D-glyceric acid and inorganic phosphate .

Understanding the regulation and function of D-glyceric acid within glycolysis is crucial for researchers investigating various diseases like cancer, where altered cellular metabolism is a hallmark .

Glycerate Metabolism

D-Glyceric acid can also be a substrate for other metabolic pathways. For instance, it can be converted back into glucose through gluconeogenesis, a process for generating glucose from non-carbohydrate precursors . Research on these alternative pathways involving D-glyceric acid can provide insights into cellular adaptation and survival mechanisms under different nutrient conditions.

Chiral Analysis

D-Glyceric acid exists in two stereoisomers, D- and L- forms. D-Glyceric acid calcium dihydrate refers specifically to the D-isomer. Research involving chiral analysis may utilize D-Glyceric acid as a reference standard to distinguish between D- and L- isomers of other molecules due to their different physical properties like optical rotation .

UNII

52904Y550S

Wikipedia

D-glyceric acid calcium dihydrate

Dates

Modify: 2023-08-16

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